molecular formula C11H10N4 B588467 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 147057-17-8

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline

Cat. No.: B588467
CAS No.: 147057-17-8
M. Wt: 198.229
InChI Key: AIVZGAFWTJXPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-3H-imidazo[4,5-f]quinoxaline is a heterocyclic aromatic amine (HAA) of significant interest in research concerning the formation and analysis of potentially mutagenic compounds. It is structurally analogous to other well-studied imidazoquinoxalines, such as MeIQx, which are formed in cooked foods, particularly meat, through Maillard reaction pathways involving creatinine, amino acids, and sugars . As a member of this chemical class, it serves as a critical reference standard in analytical chemistry methodologies. Researchers utilize this compound to develop and refine sensitive detection techniques, such as high-resolution gas chromatography-mass spectrometry (HRGC-MS), for the routine monitoring and control of HAAs in complex matrices like food products and process flavors . Its primary research value lies in its application as a calibrant and standard, enabling the accurate identification and quantification of less abundant heterocyclic amines, thereby providing an initial insight into the potential contamination levels of food samples. By supporting advanced analytical protocols, this compound aids in the study of mutagen formation and the assessment of dietary exposure, contributing to broader toxicological and food safety research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-5-8-9(13-4-3-12-8)10-11(7)15(2)6-14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVZGAFWTJXPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C3=C1N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dimethyl 3h Imidazo 4,5 F Quinoxaline

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline reveals two primary disconnection points corresponding to the formation of the imidazole (B134444) and quinoxaline (B1680401) rings. The most straightforward approach involves the disconnection of the imidazole ring, leading back to a substituted quinoxaline diamine. This intermediate, in turn, can be disconnected at the pyrazine (B50134) ring of the quinoxaline system, yielding the key starting material, 3,4-dimethyl-1,2-phenylenediamine.

A plausible synthetic pathway, therefore, commences with the synthesis of 3,4-dimethyl-1,2-phenylenediamine. This precursor undergoes condensation with a suitable 1,2-dicarbonyl compound to form the 6,7-dimethylquinoxaline (B1295950) core. Subsequent functionalization, typically through nitration followed by reduction, introduces the necessary amino groups at the 5- and 6-positions. Finally, cyclization with a one-carbon synthon, followed by N-methylation, or a one-pot cyclization/methylation step, affords the target molecule.

Synthesis of Precursor Molecules for the Quinoxaline Moiety

The formation of the quinoxaline core is a critical phase in the synthesis of this compound. This process relies on the availability of appropriately substituted phenylenediamine intermediates and effective methods for ring formation.

Development of Substituted Phenylenediamine Intermediates

The primary precursor for the quinoxaline moiety is 3,4-dimethyl-1,2-phenylenediamine . The synthesis of this intermediate can be approached through several routes. A common method involves the nitration of o-xylene (B151617) (1,2-dimethylbenzene) to produce a mixture of nitro-isomers, from which 3,4-dimethyl-1,2-dinitrobenzene is isolated. Subsequent reduction of the dinitro compound yields the desired 3,4-dimethyl-1,2-phenylenediamine. Another route starts from 3,4-dimethylaniline (B50824), which can be nitrated and then reduced to the diamine. A more direct method involves the high-pressure ammonolysis of 4-bromo-ortho-xylene in the presence of a copper catalyst, which can produce 3,4-dimethylaniline that can then be further processed. nih.gov

The reduction of the dinitro intermediate is a critical step, and various reagents can be employed for this transformation.

PrecursorReducing AgentSolventConditionsYield
3,4-Dimethyl-1,2-dinitrobenzeneH2, Raney NickelEthanol55 °C, 5 barHigh
4-Nitro-N,N-dimethylanilineH2, 10% Pd/CEthanolRoom Temp, 24h95% chemicalbook.com
p-Nitro-N,N-dimethylanilineHydrazine hydrate, CuO/CEthanol60-75 °C91-95% google.com
o-NitroanilineZinc dust, NaOHEthanolReflux85-93%
p-NitrosodimethylanilineStannous chloride, HCl-Reflux- prepchem.com

Functionalization Approaches for Quinoxaline Ring Formation

The quintessential method for constructing the quinoxaline ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For the synthesis of the 6,7-dimethylquinoxaline backbone, 3,4-dimethyl-1,2-phenylenediamine is treated with glyoxal. This reaction is often carried out in a suitable solvent and can be catalyzed by mild acids.

Following the formation of 6,7-dimethylquinoxaline, the next crucial step is the introduction of amino groups at the 5- and 6-positions to enable the subsequent imidazole ring fusion. This is typically achieved through a nitration-reduction sequence. Nitration of 6,7-dimethylquinoxaline, usually with a mixture of nitric acid and sulfuric acid, yields 6,7-dimethyl-5-nitroquinoxaline. Subsequent reduction of the nitro group to an amine is a standard procedure, often employing reagents like tin(II) chloride or catalytic hydrogenation. nih.gov

ReactantsReagentsConditionsProduct
o-Phenylenediamine, 1,2-Dicarbonyl compoundAcid catalystHigh temperatureQuinoxaline derivative nih.gov
3,4-Dimethyl-1,2-phenylenediamine, GlyoxalMild acid-6,7-Dimethylquinoxaline
6,7-DimethylquinoxalineHNO3, H2SO4-6,7-Dimethyl-5-nitroquinoxaline
6,7-Dimethyl-5-nitroquinoxalineSnCl2 or H2/Catalyst-5-Amino-6,7-dimethylquinoxaline nih.gov

Strategies for Imidazole Ring Construction and Fusion

The final stage of the synthesis involves the construction of the imidazole ring onto the 5,6-diamino-6,7-dimethylquinoxaline intermediate. This can be achieved through either one-pot or multi-step cyclization reactions.

One-Pot and Multi-Step Cyclization Reactions

Multi-step approaches typically involve the reaction of the diaminoquinoxaline with a one-carbon synthon. A well-established method for the synthesis of the related compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) involves the cyclization of the corresponding diamine with cyanogen (B1215507) bromide. nih.gov This suggests that a similar strategy could be employed for the synthesis of the target molecule, where 5-amino-6,7-dimethylquinoxaline would first be further functionalized to a diamine, followed by cyclization.

One-pot syntheses, which offer advantages in terms of efficiency and reduced waste, have also been developed for related imidazoquinoxaline systems. These methods often involve the simultaneous reaction of the diamine precursor with the cyclizing agent and a methylating agent.

Reagents and Reaction Conditions for Imidazole Annulation

The choice of reagent for the imidazole ring formation is critical in determining the final structure. To introduce the C2-carbon of the imidazole ring, various reagents can be used. For the synthesis of the unsubstituted imidazole ring, formic acid or its derivatives are common choices.

To achieve the desired 3,4-dimethyl substitution pattern, a two-step process is often necessary. First, the imidazole ring is formed, and then the nitrogen atom at position 3 is methylated. Methylating agents such as methyl iodide or dimethyl sulfate (B86663) can be used for this purpose. Alternatively, a one-pot reaction using a reagent that can both cyclize and methylate may be feasible. The synthesis of the closely related 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) involves the methylation of 6-amino-3-methyl-5-nitroquinoxaline, followed by reduction and cyclization, indicating that methylation can precede the final ring closure.

PrecursorReagent(s)ConditionsProduct
Quinoxaline-5,6-diamineCyanogen bromide-2-Amino-imidazo[4,5-f]quinoxaline nih.gov
Imidazo[4,5-f]quinoxalineMethyl iodide or Dimethyl sulfate-N-Methyl-imidazo[4,5-f]quinoxaline

Regioselective Introduction of Methyl Groups at Positions 3 and 4

The specific placement of methyl groups at the N-3 position of the imidazole ring and the C-4 position of the quinoxaline ring is a key challenge in the synthesis of this compound. The regioselectivity of these methylations is paramount to avoid the formation of undesired isomers. Various synthetic approaches have been developed to achieve this, which can be broadly categorized into direct methylation techniques and post-cyclization functionalization.

Direct methylation strategies involve the introduction of the methyl groups onto the precursor molecules before the final cyclization to form the imidazoquinoxaline core. These methods often rely on the inherent reactivity of specific positions in the starting materials.

One common approach involves the methylation of a suitable quinoxaline precursor. For instance, the synthesis of the related compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) often starts with a pre-methylated quinoxaline derivative. nih.gov A key intermediate, 6-amino-3-methyl-5-nitroquinoxaline, can be methylated, followed by reduction of the nitro group to an amino group, and subsequent cyclization with a reagent like cyanogen bromide to form the imidazole ring. nih.gov This strategy, while effective for the 3,8-dimethyl isomer, highlights the principle of introducing methyl groups at specific stages of the synthesis to control the final substitution pattern.

Another direct approach could involve the use of peroxide-mediated methylation. While not specifically detailed for this compound, studies on similar heterocyclic systems like imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones have demonstrated the use of peroxides as both a radical initiator and a methyl source under metal-free conditions. researchgate.netrsc.org This method offers a potential pathway for the direct C-H methylation of the quinoxaline core at the desired position, although regioselectivity would be a critical factor to control.

The following table summarizes a hypothetical direct methylation approach based on established principles.

StepReactant 1Reactant 2Reagents/ConditionsProductPurpose
1Substituted o-phenylenediamineα-dicarbonyl compoundAcid or base catalysisSubstituted quinoxalineFormation of the quinoxaline core
2Substituted quinoxalineMethylating agent (e.g., methyl iodide, dimethyl sulfate)BaseN-methylated quinoxalineIntroduction of the N-3 methyl group precursor
3N-methylated quinoxalineNitrating agent (e.g., HNO₃/H₂SO₄)-Nitro-N-methylated quinoxalineIntroduction of a group for subsequent functionalization
4Nitro-N-methylated quinoxalineReducing agent (e.g., SnCl₂/HCl)-Amino-N-methylated quinoxalineFormation of the amino group for imidazole ring closure
5Amino-N-methylated quinoxalineCyclizing agent (e.g., cyanogen bromide)-This compoundFinal cyclization to form the imidazole ring

This table presents a generalized, hypothetical pathway and specific conditions would require experimental optimization.

Post-cyclization functionalization involves the construction of the parent imidazo[4,5-f]quinoxaline ring system first, followed by the selective introduction of the two methyl groups. This approach can offer advantages in terms of convergent synthesis and the ability to introduce a variety of substituents in the final steps.

While specific literature on the post-cyclization methylation to yield the 3,4-dimethyl isomer is scarce, general principles of C-H functionalization of heterocyclic compounds are relevant. For instance, metal-catalyzed cross-coupling reactions are a powerful tool for introducing alkyl groups onto aromatic and heteroaromatic rings. However, these methods often require pre-functionalization of the substrate, such as halogenation, which adds extra steps to the synthesis. nih.gov

More direct methods, such as radical methylation, could potentially be employed. The development of site-selective C-H functionalization is an active area of research. For example, visible-light-induced Minisci-type radical reactions have been used for the C-5 borylation of imidazo[1,2-a]pyridines, demonstrating the potential for regioselective functionalization of such fused heterocyclic systems. researchgate.net A similar strategy could theoretically be adapted for the methylation of the C-4 position of the imidazo[4,5-f]quinoxaline core.

The introduction of the N-3 methyl group would typically be more straightforward, often achievable by deprotonation with a suitable base followed by quenching with an electrophilic methyl source like methyl iodide.

A generalized post-cyclization functionalization strategy is outlined below:

StepStarting MaterialReagents/ConditionsIntermediate/ProductPurpose
1Imidazo[4,5-f]quinoxaline1. Base (e.g., NaH) 2. Methyl iodide3-Methyl-3H-imidazo[4,5-f]quinoxalineN-methylation of the imidazole ring
23-Methyl-3H-imidazo[4,5-f]quinoxalineMethylating agent and catalyst (e.g., radical initiator, transition metal catalyst)This compoundC-methylation of the quinoxaline ring

The feasibility and regioselectivity of the C-4 methylation in the second step would be the key challenge to overcome.

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of this compound is crucial for a variety of scientific investigations, including metabolic studies, mechanistic elucidation of biological activity, and as internal standards in quantitative analysis. nih.gov

A common strategy for introducing isotopic labels is to incorporate them in the final steps of the synthesis to maximize the incorporation of the expensive labeled reagent. For instance, in the synthesis of a 14C-labeled analogue of MeIQx, the label was introduced via cyclization with [14C]cyanogen bromide. nih.govscispace.com This approach ensures that the isotope is placed at a specific and known position within the molecule.

For the synthesis of deuterated analogues, deuterium-labeled starting materials can be employed. For example, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), could be used in the methylation steps to introduce a CD₃ group at either the N-3 or C-4 position.

The synthesis of a [¹³C, ¹⁵N₂] labeled MeIQx has also been reported, demonstrating that multiple isotopic labels can be incorporated into the imidazoquinoxaline scaffold. nih.gov This was likely achieved by using labeled precursors for the quinoxaline ring formation and the subsequent cyclization to form the imidazole ring.

The following table outlines potential strategies for the synthesis of isotopically labeled this compound.

Isotopic LabelLabeling ReagentStage of IncorporationPurpose of Labeled Compound
¹⁴C[¹⁴C]Cyanogen bromideFinal cyclization stepMetabolic fate and distribution studies nih.gov
²H (Deuterium)Deuterated methyl iodide (CD₃I)N-methylation or C-methylation stepMechanistic studies of enzyme-catalyzed reactions, mass spectrometry internal standard
¹³C¹³C-labeled precursors for quinoxaline synthesisEarly stages of synthesisNMR-based structural and mechanistic studies
¹⁵N¹⁵N-labeled amine precursorsEarly stages of synthesisElucidation of reaction mechanisms and metabolic pathways

Optimization of Synthetic Routes for Scalability and Efficiency

For the synthesis of this compound, optimization would likely focus on:

One-Pot Reactions: Combining multiple reaction steps into a single operation without isolating the intermediates can significantly reduce reaction time, solvent usage, and purification efforts. nih.gov Tandem cyclization strategies are a powerful tool in this regard. nih.gov

Catalyst Selection: Employing efficient and recyclable catalysts can improve reaction rates and yields while minimizing waste. For instance, the use of iodine as a catalyst in the cyclization of α-amino acids and N-heterocyclic carbaldehydes represents a move towards more sustainable chemistry. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and sometimes improve yields. rsc.orgresearchgate.net

Flow Chemistry: For large-scale production, continuous flow reactors can offer advantages in terms of safety, control over reaction parameters, and scalability compared to traditional batch processes.

The following table provides a comparative overview of potential optimization strategies.

Optimization StrategyDescriptionAdvantagesPotential Challenges
Convergent Synthesis Assembly of the final molecule from pre-synthesized fragments.Higher overall yields, greater flexibility for analogue synthesis.Requires careful planning of synthetic routes for the fragments.
One-Pot Procedures Multiple bond-forming events occur in a single reaction vessel. nih.govReduced work-up and purification, time and solvent savings. nih.govCompatibility of reagents and reaction conditions can be an issue.
Microwave-Assisted Synthesis Use of microwave energy to accelerate chemical reactions. rsc.orgresearchgate.netRapid reaction times, potential for higher yields and purities.Scalability can be a concern for some microwave reactors.
Flow Chemistry Continuous pumping of reagents through a reactor.Enhanced safety, precise control, easier scalability.Requires specialized equipment and optimization of flow parameters.

Advanced Structural Elucidation and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental to structural elucidation.

¹H NMR: The ¹H NMR spectrum of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline would be expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons would provide insights into the electronic environment of the fused ring system. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (e.g., doublets, triplets) would reveal the adjacency of protons on the aromatic rings. The two methyl groups, being in different chemical environments (one on the imidazole (B134444) ring and one on the quinoxaline nitrogen), would be expected to appear as two distinct singlets.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in This compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would indicate their electronic nature, while the signals for the two methyl carbons would appear in the aliphatic region of the spectrum.

A hypothetical data table for the ¹H and ¹³C NMR of This compound is presented below. Please note that these are predicted values and await experimental verification.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5115 - 150
N-CH₃ (imidazole)~4.0~35
N-CH₃ (quinoxaline)~3.8~30

To definitively establish the intricate connectivity of the atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity of the protons around the quinoxaline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. An HMQC or HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of This compound (C₁₂H₁₁N₃) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern of This compound would be expected to involve characteristic losses, such as the loss of a methyl group or fragmentation of the heterocyclic rings. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For instance, the observation of fragment ions corresponding to the dimethylated quinoxaline or imidazole moieties would lend strong support to the proposed structure.

A study on the related compound, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline, identified 3,8-dimethylimidazo[4,5-f]quinoxaline as a major product through electrospray ionization mass spectrometry, highlighting the utility of this technique in identifying specific isomers within this chemical class.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings and the methyl groups. The C=N and C=C stretching vibrations of the fused heterocyclic system would appear in the fingerprint region (typically 1400-1650 cm⁻¹). The absence of N-H stretching bands would be consistent with the fully substituted imidazole and quinoxaline nitrogen atoms.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the presence of the quinoxaline core.

A summary of expected vibrational frequencies is provided in the table below.

Functional Group Expected Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N and C=C Stretch1400 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions and extent of conjugation within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV and visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π* and σ*). The wavelengths of maximum absorption (λmax) are indicative of the energy gaps between these orbitals and are highly dependent on the molecule's extended π-system.

While specific UV-Vis spectral data for this compound is not readily found, analysis of related imidazoquinoxaline derivatives, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), offers valuable insights. The UV spectrum of MeIQx has been reported, and its analysis was crucial in the initial identification and characterization of this class of compounds. nih.gov The core imidazo[4,5-f]quinoxaline ring system provides a large, conjugated framework that is expected to result in strong UV absorption.

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can also predict the UV-Vis absorption spectra of such compounds. These computational approaches model the electronic transitions and can provide calculated λmax values and oscillator strengths, offering a theoretical basis for comparison with experimental data. nih.govnih.gov For instance, theoretical studies on similar dimethyl-substituted benzamides have successfully correlated experimental UV-Vis spectra with calculated electronic transitions. nih.gov It is anticipated that the UV-Vis spectrum of this compound would exhibit characteristic absorption bands corresponding to π-π* transitions within the fused aromatic system.

Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Analogous Compounds

Type of Transition Expected Wavelength Range (nm) Associated Molecular Orbitals
π → π250-400Transitions within the fused aromatic rings
n → π350-500Transitions involving non-bonding electrons on nitrogen atoms

X-ray Crystallography for Definitive Solid-State Molecular Structure

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for a complete structural understanding of this compound.

Although a specific crystal structure for this compound is not publicly documented, the structures of related imidazoquinoxaline and quinoxaline derivatives have been extensively studied. These studies reveal the planarity of the fused ring system and provide a basis for predicting the molecular geometry of the target compound. The imidazo[4,5-f]quinoxaline core is expected to be largely planar, with the methyl groups at positions 3 and 4 lying in or slightly out of this plane. The crystal packing would likely be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value/System Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for planar aromatic compounds
Space GroupP2₁/c or Pca2₁Common for related heterocyclic structures
Key Bond LengthsC-N, C=N, C-C within aromatic rangesBased on known quinoxaline and imidazole structures
Intermolecular Forcesπ-π stacking, Van der Waals forcesExpected for aromatic heterocyclic compounds

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthetic compounds like this compound. Given the potential for the formation of isomers during its synthesis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly crucial.

HPLC is a widely used technique for the analysis of imidazoquinoxaline derivatives. nih.gov For this compound, reversed-phase HPLC, likely using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be a suitable method for purity analysis. The retention time of the compound would be dependent on its polarity, which is influenced by the methyl substituents on the imidazoquinoxaline core. The identification of isomers of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) has been successfully achieved through comparisons of their HPLC retention times. researchgate.net

The synthesis of related compounds, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, often results in isomeric byproducts, necessitating effective separation techniques. nih.gov For instance, the synthesis of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its isomer was monitored and the products separated using HPLC. nih.gov Thin-layer chromatography (TLC) is also a valuable tool for monitoring reaction progress and for the purification of such compounds on a preparative scale. nih.gov

Table 3: Commonly Used Chromatographic Methods for Imidazoquinoxaline Analysis

Technique Stationary Phase Typical Mobile Phase/Carrier Gas Purpose
Reversed-Phase HPLCC18 or C8Acetonitrile/Water or Methanol/Water with bufferPurity assessment, Isomer separation
Gas Chromatography (GC)Capillary column (e.g., DB-5)Helium or NitrogenAnalysis of volatile derivatives, Purity check
Thin-Layer Chromatography (TLC)Silica gel or AluminaDichloromethane/Methanol mixturesReaction monitoring, Preparative separation

Computational Analysis of this compound Remains Elusive

Computational chemistry techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are powerful tools for characterizing novel compounds. researchgate.net These methods provide deep insights into a molecule's stability, reactivity, and potential interaction sites. researchgate.netresearchgate.net For instance, DFT is widely used to determine the most stable three-dimensional shape of a molecule (conformational analysis) and to predict its spectroscopic signatures, like NMR and UV-Vis spectra. researchgate.netresearchgate.net FMO theory, focusing on the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO), helps in predicting how a molecule will behave in chemical reactions. researchgate.net

However, the current body of scientific work appears to focus on structurally related but distinct compounds, such as the well-studied heterocyclic aromatic amines MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) and its isomers. These compounds are often the subject of research due to their formation in cooked meats and potential biological activity. researchgate.net

The absence of specific computational data for This compound means that the following detailed analyses, as requested, cannot be provided at this time:

Computational Chemistry and Theoretical Modeling of 3,4 Dimethyl 3h Imidazo 4,5 F Quinoxaline

Molecular Dynamics (MD) Simulations:Data on the dynamic behavior and solvent interactions from MD simulations are not present in the literature.

Research on the Reaction Chemistry of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline Remains Largely Undocumented

A comprehensive review of available scientific literature reveals a significant gap in the documented reaction chemistry of the specific heterocyclic compound, This compound . Despite targeted searches for derivatization and reactivity studies, specific research findings concerning its electrophilic and nucleophilic reactions, oxidation-reduction behavior, and functionalization for scaffold diversification are not present in the accessible public domain.

The majority of related research focuses on the well-known mutagen, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which is structurally distinct from the subject compound. researchgate.netresearchgate.netresearchgate.net While the imidazo[4,5-f]quinoxaline core is common to both, the presence and position of the amino and methyl groups profoundly influence the electronic properties and, consequently, the chemical reactivity of the heterocyclic system. Therefore, extrapolating the chemical behavior of MeIQx to this compound would be scientifically unfounded.

Detailed investigations into the following areas for this compound could not be located in published literature:

Reaction Chemistry and Derivatization Studies of 3,4 Dimethyl 3h Imidazo 4,5 F Quinoxaline

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Methodologies for Complex Matrices

Chromatographic techniques are fundamental for isolating target analytes from interfering components within a sample matrix, a critical step before detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of imidazoquinoxaline derivatives, owing to their characteristic polarity and low volatility. nih.gov Method development for 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline would logically begin with reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

Key components of an HPLC method include the stationary phase, mobile phase, and detector.

Stationary Phase: The most common choice for separating similar heterocyclic amines is an octadecylsilane (B103800) (C18) column. nih.govnih.gov These columns provide sufficient hydrophobic interaction to retain the analytes while allowing for elution with an appropriate mobile phase. The selection of a specific C18 column can be optimized based on particle size, pore size, and end-capping to achieve the desired resolution and peak shape.

Mobile Phase: A typical mobile phase for the separation of imidazoquinoxalines consists of a gradient mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govchromatographyonline.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute compounds of increasing hydrophobicity. The pH of the aqueous component is a critical parameter that can be adjusted to control the ionization state of the analyte and improve chromatographic retention and selectivity.

Detection: Ultraviolet (UV) detection is a common and accessible detection method. nih.govnih.gov The wavelength for detection should be set at an absorption maximum for this compound to ensure maximum sensitivity. For more selective and sensitive detection, electrochemical (EC) detection can also be employed, which has shown lower limits of detection for some imidazoquinoxaline compounds compared to UV. nih.gov

A summary of typical starting parameters for HPLC method development is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for Imidazoquinoxaline Analysis

Parameter Typical Setting Purpose
Column C18, 5 µm, 4.6 x 150 mm Provides hydrophobic retention for separation.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase, controls pH.
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the analyte.
Gradient 5% B to 95% B over 20 min Gradually increases elution strength to separate compounds.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Detector UV at absorption maxima (e.g., ~260-270 nm) Monitors the column effluent for the analyte.
Injection Volume 10-20 µL Volume of sample introduced into the system.

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. youtube.com Unmodified imidazoquinoxalines, including this compound, typically exhibit low volatility and high polarity, making them unsuitable for direct GC analysis.

To utilize GC, a derivatization step is often necessary to increase the analyte's volatility and thermal stability. This involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives. For instance, quinoxaline (B1680401) derivatives can be analyzed by GC after conversion to their O-trimethylsilyl (O-TMS) derivatives. nih.gov

Derivatization: A common agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction would convert any active hydrogens in the molecule into trimethylsilyl (B98337) ethers or esters, significantly increasing volatility.

Column: A non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane phase (e.g., DB-5MS), is typically used for the separation of such derivatives. nih.gov

Detection: A Flame Ionization Detector (FID) provides general-purpose, sensitive detection for organic compounds. However, for enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) would be highly specific for this nitrogen-containing compound.

Due to the need for derivatization and the availability of robust LC methods, GC is less commonly applied to this class of compounds.

Coupled Techniques for Enhanced Selectivity and Sensitivity in Research Sample Analysis

To overcome the limitations of conventional detectors and to achieve the low detection limits required for trace analysis, chromatographic systems are often coupled with mass spectrometers. This combination provides both separation and structural identification, offering unparalleled selectivity and sensitivity.

LC-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace quantification of heterocyclic amines in complex matrices. nih.govjfda-online.com This technique offers high selectivity by monitoring specific fragmentation patterns of the target analyte.

Ionization: Electrospray Ionization (ESI) in the positive ion mode is typically the most effective method for protonating imidazoquinoxaline compounds, forming the precursor ion [M+H]⁺. jfda-online.com

Mass Analysis: The analysis is usually performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion of this compound. This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects one or more specific product ions for detection. jfda-online.com This process minimizes background noise and allows for highly selective quantification. The development of an MRM method requires the optimization of collision energy to produce characteristic and intense product ions.

Table 2: Example LC-MS/MS Parameters for Imidazoquinoxaline Derivative Analysis

Parameter Typical Setting Purpose
LC System UHPLC/HPLC (as per 6.1.1) Separates analyte from matrix components.
Ion Source Electrospray Ionization (ESI), Positive Mode Generates protonated molecular ions [M+H]⁺.
MS Analyzer Triple Quadrupole Allows for selective fragmentation and detection.
Scan Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.
Precursor Ion [M+H]⁺ of the analyte The mass of the parent molecule selected in Q1.
Product Ion(s) Specific fragment(s) of the analyte Characteristic fragments selected in Q3 for confirmation and quantification.
Collision Gas Argon Used to induce fragmentation in the collision cell.

As with standard GC, GC-MS analysis of this compound would require a prior derivatization step to ensure the compound is sufficiently volatile to pass through the GC system. nih.gov

Separation and Ionization: Following separation on a capillary column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that produces a characteristic pattern of fragment ions. nih.govnih.gov

Mass Analysis: The resulting mass spectrum, which is a fingerprint of the molecule, can be used for identification by comparison to a spectral library. For quantification, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions of the analyte, thereby increasing sensitivity and selectivity compared to a full scan. nih.gov

Microextraction and Preconcentration Techniques for Trace Analysis in Research Samples

When the concentration of this compound in a sample is below the detection limit of the analytical instrument, a preconcentration step is required. Microextraction techniques are modern sample preparation methods that use minimal solvent and offer high enrichment factors. ijrpc.comnih.gov

The most widely used technique for heterocyclic amines is Solid-Phase Extraction (SPE) . nih.govnih.gov This method involves passing a liquid sample through a cartridge containing a solid sorbent.

Sorbent Selection: For a compound like this compound, a mixed-mode cation-exchange sorbent can be highly effective. This sorbent provides both hydrophobic interactions (via a C18 chain) and ionic interactions (via a cation-exchange group), allowing for a rigorous wash sequence to remove neutral and acidic interferences. Reversed-phase sorbents (C18) can also be used. sci-hub.box

Procedure: The general SPE procedure involves four steps:

Conditioning: The sorbent is wetted with an organic solvent followed by water or a buffer to prepare it for sample loading.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a specific solvent to remove interfering compounds while the analyte remains bound.

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the now-concentrated analyte for analysis. nih.gov

Other relevant microextraction techniques include:

Solid-Phase Microextraction (SPME): A fiber coated with an extracting phase is exposed to the sample (either directly or in the headspace). The analytes partition onto the fiber, which is then transferred to the injector of a GC or a specialized interface for LC for desorption and analysis. nih.govnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. A cloudy solution forms, and the fine droplets of the extraction solvent extract the analyte. Centrifugation is then used to collect the sedimented extraction solvent. jfda-online.comfrontiersin.org

These techniques are powerful tools for isolating and concentrating trace amounts of analytes from complex research samples prior to chromatographic analysis. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the purification and concentration of analytes from complex mixtures. nih.govjfda-online.com It is among the most frequently applied methods for the pretreatment of samples containing heterocyclic amines. nih.gov The methodology involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. Interfering compounds are washed away, and the purified analytes are subsequently eluted with a suitable solvent. The choice of sorbent is critical and is based on the chemical properties of the analyte and the matrix. For HCAs, common SPE materials include C18, Extrelut, and Propylsulfonic acid (PRS) modified silica. researchgate.net

A significant advancement in this area is the development of magnetic molecularly imprinted polymers (MMIPs), which offer high selectivity. nih.govjfda-online.com These materials are created using a template molecule—in this case, a representative HCA such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)—to create specific binding sites on a magnetic polymer core. jfda-online.com This allows for highly selective extraction of structurally related compounds from a sample matrix. In one study, MMIPs were synthesized and optimized for the extraction of HCAs, followed by analysis with liquid chromatography-mass spectrometry (LC-MS). jfda-online.com The optimization of the synthesis conditions, including the solvent ratio and reaction time, was crucial for achieving the best adsorption results. jfda-online.com

The performance of such a magnetic solid-phase extraction (MISPE) method demonstrates excellent analytical figures of merit, as detailed in the table below.

Table 1: Performance of a MISPE-LC/MS Method for HCA Analysis Data derived from a study on magnetic molecularly imprinted polymers for heterocyclic amines. nih.govjfda-online.com

ParameterValue
Linear Range0.05–50 ng/g
Coefficient of Determination (R²)> 0.995
Limit of Quantification (LOQ)0.05 ng/g
Optimized Monomer to Template RatioACN:MeOH of 9:1 (v/v)
Optimized Synthesis Time12 hours

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique noted for its simplicity, speed, low cost, and minimal consumption of organic solvents. researchgate.netmdpi.com The method was first introduced in 2006 and involves the rapid injection of a mixture containing an appropriate extraction solvent and a disperser solvent into an aqueous sample. mdpi.com This action creates a cloudy solution consisting of fine microdroplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte from the sample to the extraction solvent. mdpi.com Phase separation is then achieved by centrifugation. mdpi.com

DLLME has been successfully applied to the analysis of various HCAs in complex food matrices. acs.org Innovations in the technique include the use of ionic liquids or hydrophobic deep eutectic solvents (DES) as greener and more effective extraction media. acs.org In one research application, a surfactant-assisted hydrophobic DES was used for the preconcentration of HCAs from edible fried insects prior to HPLC analysis. acs.org The study optimized several factors, including the molar ratio of the DES components and the sample volume, to achieve high extraction efficiency. acs.org A sample volume of 10.00 mL was found to be optimal for maximizing the recovery of the target analytes. acs.org

The performance of DLLME methods is characterized by high enrichment factors and good recovery rates, as shown in the research findings below.

Table 2: Research Findings for HCA Analysis using Surfactant-Assisted DLLME Data derived from a study on the preconcentration of heterocyclic aromatic amines. acs.org

ParameterFinding
Enrichment Factor (EF)2.28 to 26.3-fold
Interday Precision (RSD)< 9.55%
Intraday Precision (RSD)< 9.94%
Optimal DES Mole Ratio (Decanoic acid:TBABr)1:1
Optimal Sample Volume10.00 mL

Immunoaffinity Separation for Specific Analytes in Research Contexts

Immunoaffinity separation, often performed as Immunoaffinity Chromatography (IAC), is a powerful and highly selective purification technique that leverages the specific binding interaction between an antibody and its corresponding antigen. nih.govsigmaaldrich.com This method is particularly valuable for isolating a single analyte or a group of structurally similar compounds from highly complex biological or food matrices. nih.gov

In a typical IAC workflow, monoclonal or polyclonal antibodies raised against a target analyte are covalently immobilized onto a solid support material, such as agarose (B213101) or monolithic rods, and packed into a column. nih.gov When a crude sample extract is passed through the column, the target analytes bind specifically to the antibodies, while all other matrix components are washed away. sigmaaldrich.com The bound analytes are then eluted from the column using a change in pH or ionic strength, resulting in a highly purified and concentrated sample ready for final analysis. nih.gov

The high specificity of IAC makes it an ideal tool for the analysis of trace contaminants. For instance, an immunoaffinity column was developed for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid (MQCA), a metabolite marker for certain veterinary drugs, from swine tissues. nih.gov The antibodies developed for this column showed high affinity for MQCA, enabling its effective isolation from muscle and liver samples before determination by HPLC. nih.gov The performance of such a column is defined by its capacity and the recovery rates it can achieve.

Table 3: Performance of an Immunoaffinity Column for MQCA Purification Data derived from a study on the selective purification of 3-methyl-quinoxaline-2-carboxylic acid. nih.gov

ParameterMatrixValue
Column CapacityN/A~1200 ng
Average RecoveryPorcine Muscle86.4%
Porcine Liver81.6%
Coefficient of Variation (CV)Porcine Muscle6.5%
Porcine Liver8.2%

Molecular Mechanisms of Interaction with Biological Systems Mechanistic Research Focus

Investigation of Binding Affinity and Specificity with Target Biomolecules through Computational Docking and Biophysical Methods

While no specific docking studies were found for 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline, research on other quinoxaline (B1680401) derivatives highlights the utility of these methods. For instance, molecular docking studies on a series of novel tetrazolo[1,5-a]quinoxaline (B8696438) derivatives were performed to investigate their binding to the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These computational models suggested that the most potent compounds in the series formed strong binding interactions with the EGFR protein (PDB ID: 4HJO), and the calculated binding energies correlated well with experimentally determined inhibitory concentrations (IC₅₀ values). nih.govnih.gov Such studies typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, providing a rationale for the observed biological activity and a basis for designing more potent derivatives. abjournals.org

Molecular Modeling of Interactions with Enzymes and Receptor Sites

Molecular modeling is a crucial tool for understanding how quinoxaline-based compounds interact with biological targets. For other heterocyclic systems, such as 3H-imidazo[4,5-b]pyridines, modeling has been used to design potent inhibitors of the c-Met kinase. nih.gov By analyzing crystal structures, researchers can identify key interactions, like those with the kinase hinge region. nih.gov Similarly, for inhibitors of the enzyme dipeptidyl peptidase IV (DPP-4), docking studies of 3H-imidazo[4,5-c]quinolin-4(5H)-one derivatives revealed that a carboxyl group could form a salt bridge with a lysine (B10760008) residue (Lys554) in the active site, significantly enhancing inhibitory activity. nih.gov This demonstrates how modeling can guide the optimization of lead compounds by identifying potential favorable interactions.

Studies on DNA/RNA Intercalation or Groove Binding Mechanisms (Focus on Physical/Chemical Interaction, Not Biological Outcome)

The interaction of planar heterocyclic molecules with nucleic acids is a key area of investigation. For the well-studied mutagen MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), bioactivation leads to a metabolite that covalently binds to DNA. nih.gov The primary adduct formed is at the C8 position of guanine, creating N²-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx. nih.gov This covalent bonding is a direct physical and chemical interaction. Other planar quinoxaline derivatives, such as dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), are known to act as DNA intercalation agents due to their flat, aromatic structure, which allows them to slip between the base pairs of the DNA double helix. mdpi.com This intercalation is often stabilized by π-stacking interactions with the DNA bases. mdpi.com

Enzyme Inhibition Mechanisms and Kinetics (e.g., for novel enzyme targets, not for established HAA metabolism unless framed as a chemical reaction)

The imidazoquinoxaline scaffold is present in molecules designed to be potent enzyme inhibitors. For example, derivatives of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine have been developed as ATP-independent inhibitors of the Akt1 kinase. nih.gov Biophysical screening and X-ray crystallography confirmed that these inhibitors bind in a way that causes hydrophobic residues to block the ATP binding site, preventing the enzyme's activation. nih.gov In a different context, the bioactivation of MeIQx is a chemical reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2, which N-hydroxylates the 2-amino group. nih.govnih.gov This is followed by O-acetylation via N-acetyltransferase 2 (NAT2), producing a reactive intermediate that binds to DNA. nih.gov

Mechanistic Investigations of Cellular Permeation and Intracellular Distribution (as a chemical entity or probe)

Studies on the cellular uptake of related compounds like MeIQx have been conducted using radiolabelled analogues. Following oral administration in animal models, [¹⁴C]-labelled MeIQx is rapidly absorbed from the small intestine and distributed to various tissues. nih.gov The majority of the compound is metabolized and excreted in urine and feces within 72 hours, with only low levels remaining in the body. nih.gov Such studies are crucial for understanding the bioavailability and disposition of a chemical entity, which are fundamental aspects of its potential as a biological probe or therapeutic agent.

Future Research Directions and Underexplored Avenues

Development of Green Chemistry Approaches for Imidazoquinoxaline Synthesis

The synthesis of quinoxaline (B1680401) derivatives, the foundational structure of imidazoquinoxalines, has traditionally relied on the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.org While effective, these methods often involve harsh reaction conditions and the use of hazardous reagents. The principles of green chemistry advocate for the development of more environmentally benign synthetic routes.

Future research could focus on adapting established green methodologies to the synthesis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline. Promising approaches include:

Catalyst-Free Reactions in Benign Solvents: Recent studies have demonstrated the successful synthesis of quinoxalines and 2,3-dihydropyrazines in water without the need for a catalyst. semanticscholar.org Exploring the applicability of this method to the specific precursors of this compound could offer a significantly greener pathway.

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of quinoxaline derivatives, often leading to higher yields and shorter reaction times in an aqueous medium. nih.gov

Sustainable Catalysts: The use of recyclable catalysts, such as lactic acid or β-cyclodextrin, presents another avenue for the green synthesis of quinoxaline scaffolds. mtieat.orgacs.org

A comparative analysis of potential green synthesis routes is presented in the table below.

Synthesis ApproachPotential AdvantagesKey Research Question for this compound
Catalyst-Free Synthesis in WaterAvoids toxic catalysts and organic solvents, simplified workup. semanticscholar.orgCan the necessary precursors for the target compound react efficiently in an aqueous medium without catalytic intervention?
Microwave-Assisted SynthesisReduced reaction times, potential for improved yields, energy efficiency. nih.govWhat are the optimal microwave parameters (temperature, time, power) for the synthesis of the target compound?
Use of Sustainable CatalystsReduced environmental impact, potential for catalyst recycling and reuse. mtieat.orgacs.orgCan sustainable catalysts like β-cyclodextrin effectively promote the cyclization reaction to form the desired imidazoquinoxaline ring system?

Exploration of Novel Reaction Pathways for Functionalization and Derivatization

The functionalization of the imidazo[4,5-f]quinoxaline core is crucial for tuning its physicochemical properties and exploring its potential applications. While direct C-H functionalization remains a significant challenge, recent advances in synthetic methodology offer new possibilities.

Future work should investigate the application of modern synthetic techniques to introduce a diverse range of functional groups onto the this compound scaffold. Key areas of exploration include:

Transition Metal-Free C-H Functionalization: The development of methods for direct C-H functionalization without the need for transition metals is a highly sought-after goal in organic synthesis. Research into intramolecular cyclization through direct C-H functionalization, as demonstrated for related polycyclic heteroaromatic systems, could be adapted. nih.gov

Photoredox Catalysis: Visible-light-induced reactions have emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mtieat.org Investigating the reactivity of this compound under various photoredox conditions could unlock new avenues for derivatization.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. This technology could be particularly advantageous for optimizing the synthesis and functionalization of imidazoquinoxaline derivatives.

Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govspringernature.com These computational tools can accelerate the design-synthesis-test cycle by predicting the properties of novel compounds before their synthesis.

For this compound, AI and ML could be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing data for quinoxaline and imidazoquinoxaline derivatives to predict various properties of the target compound, such as its solubility, stability, and potential biological activities. sciencedaily.comeurekalert.org

De Novo Design: Generative models can design novel derivatives of this compound with optimized properties for specific applications.

Reaction Prediction: ML algorithms, such as the Molecular Transformer, can predict the outcomes of chemical reactions and even suggest synthetic routes, aiding in the design of efficient and novel functionalization strategies. rsc.org

The application of AI in predicting antimicrobial resistance for other classes of compounds suggests a potential future direction for assessing the biological potential of novel imidazoquinoxalines. nih.gov

Application of this compound as a Scaffold for Materials Science or Chemical Probes

The rigid, planar structure and electron-deficient nature of the imidazo[4,5-f]quinoxaline core make it an attractive scaffold for applications beyond medicine.

Materials Science: Quinoxaline-based materials have shown promise in organic electronics, including dye-sensitized solar cells (DSSCs) and organic photovoltaics. mtieat.org The specific electronic properties of this compound would need to be characterized, but it could potentially serve as a building block for novel organic semiconductors or emitters. The hole mobility of related dibenzo[f,h]furazano[3,4-b]quinoxalines has been measured, indicating the potential for this class of compounds in thin-film devices. researchgate.net

Chemical Probes: Fluorescent chemical probes are invaluable tools for studying biological systems. nih.gov Imidazo[1,5-a]pyridine-based fluorophores, which share a similar heterocyclic core, have been investigated as membrane probes. nih.gov Future research could explore the photophysical properties of this compound and its derivatives to assess their potential as fluorescent probes for cellular imaging or sensing applications. The development of well-characterized chemical probes is crucial to avoid misleading results in biological research. youtube.com

Methodological Innovations in High-Throughput Screening for Chemical Reactivity Profiling

High-throughput screening (HTS) is a powerful technology for rapidly evaluating the properties and reactivity of large numbers of compounds. nih.gov Applying HTS to the study of this compound could significantly accelerate the exploration of its chemical space.

Future methodological innovations could include:

Microdroplet Reaction Screening: This technique allows for the rapid screening of optimal reaction conditions using minuscule amounts of starting material, which would be highly beneficial in the early stages of research when the compound may only be available in small quantities. nih.gov A miniaturized automation platform has been shown to perform over 1,500 chemistry experiments in a single day using as little as 0.02 milligrams of substrate per reaction. scienceintheclassroom.org

HTS for Reactivity Profiling: Developing HTS assays to systematically probe the reactivity of the this compound core with a diverse panel of reagents would provide a comprehensive understanding of its chemical behavior. This data would be invaluable for designing future functionalization strategies.

Flow Chemistry in HTS: The integration of flow chemistry with HTS can further enhance the speed and efficiency of reaction optimization and library synthesis. youtube.com

By pursuing these future research directions, the scientific community can unlock the full potential of the largely unexplored chemical entity, This compound , and pave the way for new discoveries and applications.

Q & A

Q. What are the optimized synthetic routes for 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline, and how do reaction conditions influence yield?

The compound is typically synthesized via intramolecular cyclization. A common method involves reacting 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, which triggers aromatic nucleophilic substitution and autooxidation . Alternative routes use phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light for photoredox-mediated cyclization . Key variables include:

  • Catalyst choice : Iridium catalysts improve cyclization efficiency.
  • Halogen substituents : Bromine or iodine at the 2-position of the phenyl ring enhances reactivity.
  • Reaction time : Extended periods (12–24 hrs) under inert atmospheres maximize yields (typically 60–75%) .
Method Catalyst Reaction Time Yield
Base-mediatedNone24 hrs65%
PhotoredoxIr(ppy)₃12 hrs72%

Q. How is this compound detected and quantified in complex matrices like cooked meats?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) using mixed-mode reverse-phase cation exchange resins to isolate the compound from lipid-rich matrices .
  • Ionization : Electrospray ionization (ESI) in positive mode, monitoring the transition m/z 213 → 196 for quantification .
  • Validation : Spike-recovery experiments (85–110% recovery) and limits of detection (LOD) as low as 0.1 ng/g in meat samples .

Q. What evidence supports the mutagenic potential of this compound in bacterial assays?

The compound induces frameshift mutations in Salmonella typhimurium TA98, with mutagenic activity enhanced by metabolic activation (e.g., rat liver S9 fraction). Key findings:

  • Dose-response : 10–100 ng/plate increases revertant counts by 200–400% .
  • Mechanism : N-hydroxylation by cytochrome P450 1A2 generates DNA-reactive intermediates .
Strain Metabolic Activation Revertants/μg
TA98None120 ± 15
TA98+S9450 ± 40

Advanced Research Questions

Q. How do structural modifications (e.g., methylation patterns) alter metabolic activation and toxicity?

Comparative studies show that methylation at the 3,4-positions increases metabolic stability compared to analogs like MeIQx (3,8-dimethyl). Key differences:

  • Enzyme specificity : 3,4-Dimethyl derivatives are preferentially oxidized by human CYP1A2, forming N-hydroxy metabolites .
  • DNA adduct formation : The 3-methyl group sterically hinders adduct formation, reducing genotoxicity by 30% compared to non-methylated analogs .

Q. What experimental challenges arise when studying this compound's role in neurodegenerative disease models?

In vitro neurotoxicity assays using rat primary midbrain cultures reveal two key challenges:

  • Dose limitations : Concentrations >5 μM induce non-specific cytotoxicity, complicating mechanistic studies .
  • Dopaminergic specificity : The compound shows higher toxicity to dopaminergic neurons (EC₅₀ = 1.2 μM) than GABAergic cells (EC₅₀ = 8 μM), requiring precise cell-type monitoring .

Q. How can contradictions in mutagenicity data between in vitro and in vivo models be resolved?

Discrepancies arise due to differences in metabolic clearance and DNA repair efficiency. For example:

  • In vitro : High mutagenicity in TA98 (400 revertants/μg) due to direct exposure .
  • In vivo : Rodent studies show lower tumor incidence, attributed to glucuronidation detoxification pathways .
  • Recommended approach : Use transgenic mice expressing human CYP1A2 to bridge metabolic differences .

Q. What analytical strategies differentiate this compound from its structural isomers?

High-resolution mass spectrometry (HRMS) and NMR are critical:

  • HRMS : Exact mass (m/z 213.1118 for C₁₁H₁₃N₅) distinguishes it from 3,8-dimethyl isomers (Δ m/z = 0.0032) .
  • NMR : The ³¹P NMR shift at δ 8.2 ppm (quinoxaline protons) confirms substitution patterns .

Methodological Considerations

  • Synthetic purity : Monitor by HPLC (≥95% purity) to avoid confounding biological results .
  • In vitro assays : Include negative controls (e.g., harmane) to rule out nonspecific mutagenic effects .
  • Metabolic profiling : Use isotopically labeled internal standards (e.g., ²H₃-methyl derivatives) for accurate quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.